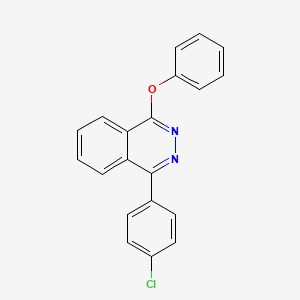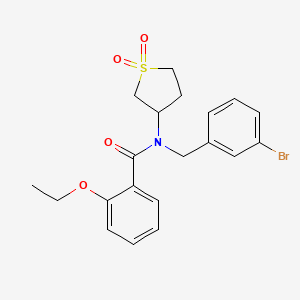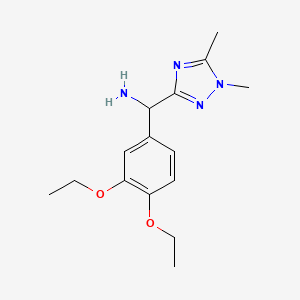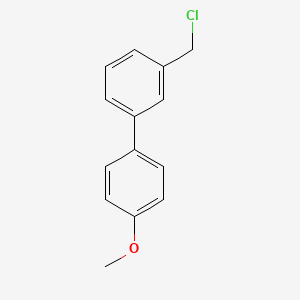
1-(4-Chlorophenyl)-4-phenoxyphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an anticancer agent. The structure of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- consists of a phthalazine core substituted with a 4-chlorophenyl group and a phenoxy group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- typically involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. This intermediate is then chlorinated using phosphorous oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. The final step involves the reaction of this chloro derivative with phenol under reflux conditions to produce Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- .
Industrial Production Methods
Industrial production methods for Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- are not extensively documented in the literature. the synthesis methods described above can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine-1,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include phthalazine-1,4-diones, hydrazine derivatives, and various substituted phthalazine compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Phthalazine derivatives are used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- primarily involves the inhibition of VEGFR-2. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth and proliferation. Molecular docking studies have shown that the compound binds effectively to the active site of VEGFR-2, leading to its potent inhibitory activity .
Comparación Con Compuestos Similares
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- can be compared with other phthalazine derivatives, such as:
Phthalazine-1,4-diones: These compounds also exhibit anticancer activity but may differ in their specific targets and potency.
Pyrazolo[1,2-b]phthalazine derivatives: These compounds have shown various biological activities, including antimicrobial and antifungal properties .
Thiazolylphthalazine-1,4-diones: These derivatives are known for their chemiluminescent properties and potential use in diagnostic applications .
The uniqueness of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- lies in its specific substitution pattern, which contributes to its potent VEGFR-2 inhibitory activity and its potential as an anticancer agent.
Propiedades
Número CAS |
155937-29-4 |
|---|---|
Fórmula molecular |
C20H13ClN2O |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-phenoxyphthalazine |
InChI |
InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(23-22-19)24-16-6-2-1-3-7-16/h1-13H |
Clave InChI |
CBAHDCFVEYVODF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)

![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)

![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
